molecular formula C8H7BrF2O B1526023 4-Bromo-1-(difluoromethyl)-2-methoxybenzene CAS No. 1254034-35-9

4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Cat. No. B1526023
M. Wt: 237.04 g/mol
InChI Key: UNWGRWICQOPHLY-UHFFFAOYSA-N
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Description

"4-Bromo-1-


Scientific Research Applications

Liquid Crystal Synthesis

4-Bromo-1-(difluoromethyl)-2-methoxybenzene has applications in the synthesis of chiral liquid crystals. Research shows that β-C-aryl glycosides, derived from similar bromobenzene compounds, can be used as precursor compounds in the synthesis of these chiral liquid crystals. The mesogenic properties of these compounds are significantly influenced by the nature of the substituent on the phenyl ring in the molecule (Bertini et al., 2003).

Properties of Sterically Protected Diphosphene

In the domain of organometallic chemistry, derivatives of bromobenzene, similar to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, are used in the preparation of sterically protected diphosphene and fluorenylidenephosphine. These studies explore the electronic perturbations introduced by the substituent groups, which can be relevant for understanding the properties of related bromobenzene compounds (Toyota et al., 2003).

Radical Cyclization in Organic Synthesis

The compound is potentially useful in radical cyclization reactions. Research on similar bromoethers demonstrates their application in synthesizing tetrahydrofuran derivatives, a process catalyzed by electrogenerated nickel(I) tetramethylcyclam. This highlights the potential of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in facilitating such cyclization reactions for the synthesis of complex organic molecules (Esteves et al., 2007).

Halogenation Reactions

Compounds similar to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene are used in halogenation reactions. For instance, the ring opening of epoxides with elemental iodine and bromine in the presence of related bromobenzene compounds serves as a catalyst, yielding vicinal iodo alcohols and bromo alcohols. This process is significant in organic synthesis for introducing halogen atoms into molecules (Niknam & Nasehi, 2002).

properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGRWICQOPHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Baker - 2014 - search.proquest.com
Synthetic reagents that are capable of exponentially amplifying a readout in response to a chemical or physical signal are a new strategy for achieving chemical amplification. Chemical …
Number of citations: 2 search.proquest.com

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